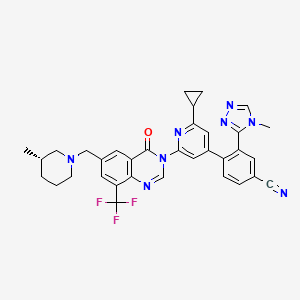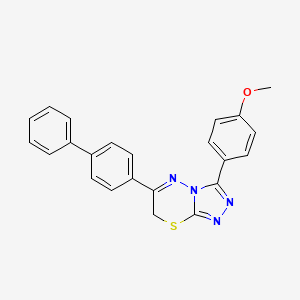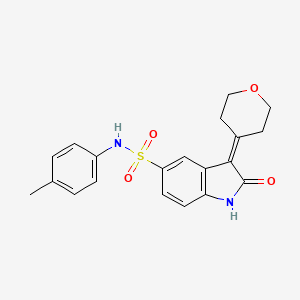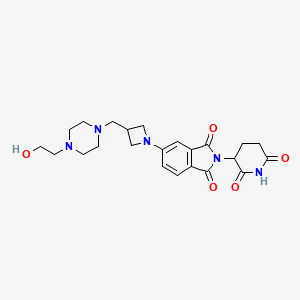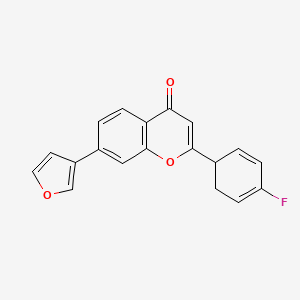
Tubulin/PARP-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin/PARP-IN-1 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that is essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/PARP-IN-1 typically involves structure-based virtual screening followed by chemical synthesis. One of the synthetic routes includes the use of organopalladium-catalyzed C–C bond formation to tailor the flavone framework . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for this compound are still under development, given its relatively recent discovery. the process generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin/PARP-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tubulin/PARP-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the interactions between tubulin and PARP-1.
Biology: Helps in understanding the cellular mechanisms involving tubulin and PARP-1.
Medicine: Shows promise in cancer therapy by inhibiting cell division and enhancing the effects of DNA-damaging agents
Wirkmechanismus
Tubulin/PARP-IN-1 exerts its effects by dual inhibition of tubulin and PARP-1. Tubulin inhibition disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase. PARP-1 inhibition prevents DNA repair, leading to the accumulation of DNA double-strand breaks. This dual action results in enhanced apoptosis and reduced cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: A PARP-1 inhibitor used in cancer therapy.
Rucaparib: Another PARP-1 inhibitor with similar applications.
Niraparib: Known for its use in treating ovarian cancer.
Talazoparib: A potent PARP-1 inhibitor used in various cancer treatments.
Uniqueness
What sets Tubulin/PARP-IN-1 apart from these compounds is its dual inhibitory action on both tubulin and PARP-1. This unique mechanism allows for a more comprehensive approach to disrupting cancer cell proliferation and enhancing the efficacy of DNA-damaging agents .
Eigenschaften
Molekularformel |
C19H13FO3 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-(4-fluorocyclohexa-2,4-dien-1-yl)-7-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C19H13FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1,3-12H,2H2 |
InChI-Schlüssel |
YZDVBXXFMVGPQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CC1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


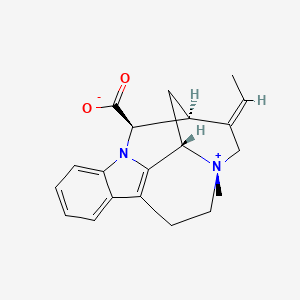
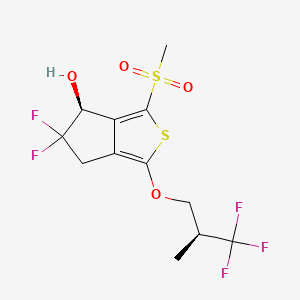
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

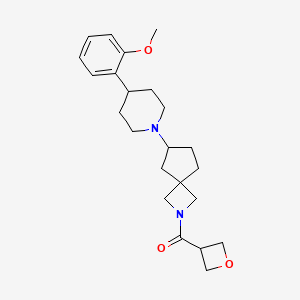
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
